molecular formula C20H24N2O4S B11510452 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B11510452
M. Wt: 388.5 g/mol
InChI Key: WTZZFRXQDSWFMY-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The next step involves the alkylation of the indole nitrogen with 2-bromoethylamine to introduce the ethyl chain. Finally, the sulfonamide group is introduced by reacting the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltryptamine: Another indole derivative with psychoactive properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is unique due to the combination of the indole and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-13-5-7-18-17(11-13)16(14(2)22-18)9-10-21-27(23,24)15-6-8-19(25-3)20(12-15)26-4/h5-8,11-12,21-22H,9-10H2,1-4H3

InChI Key

WTZZFRXQDSWFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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